1-(5-Chloropyrimidin-2-yl)cyclopropanamine hydrobromide
Description
1-(5-Chloropyrimidin-2-yl)cyclopropanamine hydrobromide is a cyclopropane-containing amine derivative with a 5-chloropyrimidinyl substituent. As a hydrobromide salt, it consists of the protonated amine base paired with a bromide counterion. The compound is structurally characterized by a strained cyclopropane ring fused to an amine group, which is further substituted by a chlorinated pyrimidine moiety.
Properties
Molecular Formula |
C7H9BrClN3 |
|---|---|
Molecular Weight |
250.52 g/mol |
IUPAC Name |
1-(5-chloropyrimidin-2-yl)cyclopropan-1-amine;hydrobromide |
InChI |
InChI=1S/C7H8ClN3.BrH/c8-5-3-10-6(11-4-5)7(9)1-2-7;/h3-4H,1-2,9H2;1H |
InChI Key |
WHDJOVDWVYKXAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=NC=C(C=N2)Cl)N.Br |
Origin of Product |
United States |
Preparation Methods
Example Reaction Conditions
| Parameter | Typical Value |
|---|---|
| Solvent | Acetonitrile or DMF |
| Base | Triethylamine or potassium carbonate |
| Temperature | 80°C to 110°C |
| Reaction Time | 12 to 24 hours |
| Yield | 70% to 90% (depending on conditions) |
Formation of Hydrobromide Salt
After obtaining the free base 1-(5-chloropyrimidin-2-yl)cyclopropanamine, conversion to the hydrobromide salt is performed to improve compound stability, solubility, and handling.
- Procedure: The free amine is treated with hydrobromic acid (HBr) in an appropriate solvent such as ethanol or ethyl acetate.
- Isolation: The hydrobromide salt typically precipitates out or can be isolated by solvent evaporation and recrystallization.
- Purity: The salt form is often characterized by melting point, NMR, and elemental analysis to confirm identity and purity.
Research Findings and Optimization
- Yield optimization: Studies show that reaction yields improve with controlled temperature and stoichiometry of reagents. Excess amine or base can drive the substitution to completion.
- Microwave-assisted synthesis: Some pyrimidine derivatives benefit from microwave irradiation to reduce reaction times and improve yields, though this is less documented specifically for cyclopropanamine derivatives.
- Purification: Column chromatography on silica gel using ethyl acetate or mixtures with hexane is common for purification of intermediates and final products.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|
| 5-Chloropyrimidine synthesis | Halogenation or purchase | Commercially available | Starting material |
| Cyclopropanamine substitution | Cyclopropanamine, triethylamine, acetonitrile, 80-110°C, 12-24 h | 70-90% yield | Nucleophilic aromatic substitution |
| Hydrobromide salt formation | Hydrobromic acid, ethanol or ethyl acetate | High purity salt | Improves stability and solubility |
Chemical Reactions Analysis
1-(5-Chloropyrimidin-2-yl)cyclopropanamine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The cyclopropanamine moiety can participate in cyclization reactions to form more complex ring structures.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Research indicates that 1-(5-Chloropyrimidin-2-yl)cyclopropanamine hydrobromide has potential as a therapeutic agent. Its structure allows for the exploration of various biological activities, including:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can be crucial in drug development. For instance, it may serve as an inhibitor of NAPE-PLD, an enzyme involved in lipid metabolism, which has implications in neurobiology and cancer research .
- Receptor Interaction : The compound's ability to interact with biological receptors could lead to the development of novel drugs targeting specific pathways in diseases such as cancer and neurodegenerative disorders.
Biological Studies
The compound is also valuable in biological research settings:
- Cellular Studies : In vitro studies have shown that derivatives of this compound can affect cellular processes, including apoptosis and cellular signaling pathways. For example, modifications to its structure have led to compounds that significantly impact neuronal cell behavior .
- Animal Models : Preliminary studies using animal models suggest that these compounds can influence emotional behavior and stress responses, indicating their potential use in psychiatric research .
Case Study 1: NAPE-PLD Inhibition
A study focusing on the structure–activity relationship (SAR) of pyrimidine derivatives identified a close analog of 1-(5-Chloropyrimidin-2-yl)cyclopropanamine as a potent inhibitor of NAPE-PLD. This compound demonstrated nanomolar potency and favorable drug-like properties, suggesting its potential as a pharmacological tool for investigating lipid metabolism in vivo .
Case Study 2: Emotional Behavior Modulation
Research involving the administration of modified derivatives in animal models revealed significant effects on emotional behavior through modulation of the hypothalamus-pituitary-adrenal axis. These findings highlight the compound's potential role in developing treatments for anxiety and depression .
Mechanism of Action
The mechanism of action of 1-(5-Chloropyrimidin-2-yl)cyclopropanamine hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to a decrease in the enzyme’s catalytic activity . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, thereby influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Analogs
1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine Hydrochloride
- CAS : 2055841-13-7
- Molecular Formula : C₇H₉BrClN₃
- Molar Mass : 250.52 g/mol
- Key Differences :
- Bromine replaces chlorine at the pyrimidine 5-position.
- Hydrochloride salt instead of hydrobromide.
- The bromine atom increases molecular weight and may alter electronic properties (e.g., lipophilicity) compared to the chloro analog. This substitution could influence binding affinity in receptor-ligand interactions .
Counterion Variants
1-(5-Chloropyrimidin-2-yl)cyclopropanamine Hydrochloride
- CAS : 1443468-17-4
- Molecular Formula : C₇H₈ClN₃·HCl
- Molar Mass : 214.09 g/mol (calculated)
- Key Differences: Chloride counterion instead of bromide. its hydrochloride counterparts .
Ring-Size Analogs
1-(5-Chloropyrimidin-2-yl)cyclobutan-1-amine
- CAS : 1876622-45-5
- Molecular Formula : C₈H₉ClN₄
- Molar Mass : 196.64 g/mol (base)
- Key Differences: Cyclobutane ring replaces cyclopropane. The absence of a salt form may limit solubility in polar solvents compared to ionic hydrobromide/hydrochloride derivatives .
Functional Group Variants
1-(Trifluoromethyl)cyclopropanamine Hydrochloride
- Molecular Formula : C₄H₆F₃N·HCl
- Key Differences :
Comparative Data Table
Research Implications and Limitations
- Structural Impact : The cyclopropane ring’s strain may enhance reactivity but reduce stability compared to cyclobutane analogs. Halogen and counterion choices critically influence physicochemical properties (e.g., solubility, bioavailability) .
- Data Gaps : Direct comparative data on solubility, stability, and biological activity are absent in the provided evidence, necessitating further experimental validation.
Biological Activity
1-(5-Chloropyrimidin-2-yl)cyclopropanamine hydrobromide is a nitrogen-containing heterocyclic compound notable for its unique structure, which combines a chlorinated pyrimidine ring with a cyclopropanamine moiety. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly as an inhibitor in various biological pathways.
Chemical Structure and Properties
The molecular formula of 1-(5-Chloropyrimidin-2-yl)cyclopropanamine hydrobromide is CHClN·HBr, with a molecular weight of approximately 173.61 g/mol. Its structural features include:
- Chloropyrimidine Ring : Substituted at the 5-position with chlorine, which enhances its reactivity.
- Cyclopropanamine Moiety : A three-membered carbon structure that contributes to the compound's unique reactivity profile.
The biological activity of 1-(5-Chloropyrimidin-2-yl)cyclopropanamine hydrobromide can be attributed to its ability to interact with various biological targets. The chlorine atom in the pyrimidine ring can participate in nucleophilic substitution reactions, while the amine group acts as a nucleophile in diverse chemical reactions. This dual functionality allows the compound to potentially inhibit key enzymes and receptors involved in disease processes.
Antimicrobial Activity
Research has indicated that compounds similar to 1-(5-Chloropyrimidin-2-yl)cyclopropanamine exhibit significant antimicrobial properties. For example:
- In vitro Studies : The compound has been evaluated against various bacterial strains, demonstrating activity against both Gram-positive and Gram-negative bacteria.
- Comparison with Related Compounds : A study comparing structural analogs revealed that variations in halogen substitution (e.g., chlorine vs. fluorine) significantly affect biological activity profiles.
| Compound Name | Structural Features | Antimicrobial Activity |
|---|---|---|
| 1-(4-Chloropyrimidin-2-yl)cyclopropanamine | Chlorine at 4-position | Different activity profile |
| 1-(5-Fluoropyrimidin-2-yl)cyclopropanamine | Fluorine instead of chlorine | Variations in potency |
| 1-(3-Chloropyridin-2-yl)cyclopropanamine | Pyridine instead of pyrimidine | Altered spectrum of activity |
Antiproliferative Activity
The antiproliferative effects of this compound have also been explored, particularly against cancer cell lines. Preliminary studies suggest that it may inhibit cell growth through mechanisms involving interference with cellular signaling pathways.
Case Studies
- Dual Inhibition of Kinases : Recent research identified novel pyrimidine derivatives that act as dual inhibitors of plasmodial kinases, which are critical targets for malaria treatment. The study highlighted the structural similarities between these derivatives and 1-(5-Chloropyrimidin-2-yl)cyclopropanamine, suggesting potential applications in antimalarial therapies .
- Structure–Activity Relationship (SAR) : A comprehensive SAR analysis was conducted on related compounds, revealing that specific modifications to the pyrimidine ring can enhance inhibitory potency against various targets, including NAPE-PLD, an enzyme linked to lipid signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
